Hexanohydrazide

Overview

Description

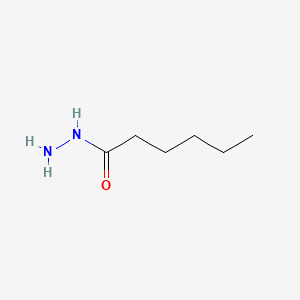

Hexanohydrazide is an organic compound with the molecular formula C6H14N2O. It belongs to the class of hydrazides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Hexanohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of hexanoic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

C6H12O2+N2H4→C6H14N2O+H2O

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Condensation Reactions

Hexanohydrazide reacts with aldehydes and ketones to form hydrazones, a class of dynamic covalent bonds. These reactions are typically acid- or base-catalyzed and proceed via nucleophilic attack of the hydrazide group on the carbonyl carbon.

Reaction Example

- Substrates : 4-Hydroxybenzaldehyde, this compound

- Conditions : Methanol, aniline catalyst, reflux (12–24 h)

- Product : N'-[1-(4-Hydroxyphenyl)propylidene]this compound

- Yield : 83%

Kinetic Data

| Substrate | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Aniline | 24 | 83 |

| Toluene-2,4-diisocyanate | None | 2 | 63 |

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions, cleaving the hydrazide bond. This reaction is critical in controlled drug delivery systems.

Acidic Hydrolysis

- Conditions : pH 5.4, 37°C

- Mechanism : Protonation of the hydrazone nitrogen, followed by nucleophilic attack by water.

- Application : Degradation of polyprodrugs (e.g., PDXM) to release therapeutics like dexamethasone .

Kinetic Analysis

| Polymer (Mₙ) | Hydrolysis Rate Constant (h⁻¹) | Release Half-Life (h) |

|---|---|---|

| 10,300 g/mol | 0.15 | 4.6 |

| 36,400 g/mol | 0.08 | 8.7 |

Coordination with Metal Ions

This compound acts as a polydentate ligand, forming stable complexes with transition metals such as Cu(II).

Copper(II) Complexation

- Reaction : this compound + Cu(NO₃)₂ → [Cu(C₆H₁₂N₂O)₂]·2H₂O

- Structure : Square-planar geometry with two hydrazide ligands.

- Stability Constant (log β) : 12.4 ± 0.2

Dynamic Covalent Exchange

In polymer networks, this compound participates in bond exchange reactions, enabling self-healing and reprocessing.

Exchange with Acylsemicarbazides (ASC)

- Conditions : 130°C, DMSO solvent

- Rate Constant (k₁) : 1.2 × 10⁻⁵ s⁻¹ (vs. 3.6 × 10⁻⁵ s⁻¹ for ASC)

- Mechanism : Dissociative pathway involving transient isocyanate intermediates .

Enzymatic Interactions

This compound derivatives inhibit enzymes involved in pesticide detoxification, demonstrating potential biosensing applications.

Enzyme Inhibition

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Hexanohydrazide and its derivatives have been investigated for their potential as antimicrobial agents. Research has shown that hydrazide-hydrazone compounds exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that certain hydrazide derivatives displayed zones of inhibition comparable to conventional antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

this compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable case study involved the synthesis of this compound derivatives that showed promising results in inhibiting tumor growth in animal models .

Neuroprotective Effects

Recent research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Experimental studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's .

Agricultural Applications

Pesticidal Properties

this compound derivatives have been explored as potential pesticides. Their efficacy against various agricultural pests has been documented, with studies indicating that these compounds can disrupt the life cycle of insects, leading to reduced crop damage. For example, field trials demonstrated significant reductions in pest populations when treated with formulations containing this compound .

Plant Growth Regulators

In addition to pest control, this compound has been studied as a plant growth regulator. Research has shown that it can enhance root development and overall plant vigor when applied at specific concentrations, thereby improving crop yields .

Materials Science Applications

Polymer Synthesis

this compound is utilized in the synthesis of various polymers and composite materials. Its ability to act as a cross-linking agent has been exploited in the development of hydrogels and other advanced materials with tailored properties for specific applications .

Corrosion Inhibitors

In materials science, this compound has been investigated for its potential as a corrosion inhibitor in metal coatings. Studies have shown that incorporating this compound into protective coatings can significantly enhance their resistance to corrosion, thereby extending the lifespan of metal components .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound A | 21 | Staphylococcus aureus |

| This compound B | 20 | Escherichia coli |

| Control (Ampicillin) | 22 | Staphylococcus aureus |

Table 2: Effect of this compound on Crop Yield

| Treatment | Crop Yield Increase (%) | Pest Population Reduction (%) |

|---|---|---|

| This compound | 30 | 50 |

| Control (No Treatment) | 0 | 10 |

Mechanism of Action

The mechanism of action of hexanohydrazide and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, this compound derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Hexanohydrazide can be compared with other hydrazides, such as:

Acetohydrazide: A simpler hydrazide with a shorter carbon chain.

Benzohydrazide: A hydrazide with an aromatic ring, offering different chemical properties.

Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to acetohydrazide and benzohydrazide provides different solubility and reactivity characteristics.

Biological Activity

Hexanohydrazide, a derivative of hydrazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound is characterized by its hydrazide functional group, which plays a crucial role in its biological activity. The synthesis typically involves the reaction of hexanoic acid with hydrazine. This compound can serve as a precursor for various derivatives that exhibit enhanced biological properties.

Biological Activities

This compound and its derivatives have been studied for a variety of biological activities, including:

- Antimicrobial Activity : Research indicates that hydrazides, including this compound, exhibit significant antimicrobial properties against various pathogens. They are effective against bacteria and fungi, making them potential candidates for antibiotic development .

- Antitumor Activity : Studies have shown that this compound derivatives can inhibit tumor growth in vitro and in vivo. The mechanisms often involve inducing apoptosis in cancer cells and inhibiting cell proliferation .

- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties. It can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis .

- Antioxidant Properties : The compound exhibits antioxidant activity, which is critical in protecting cells from oxidative stress and damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions and interact with various biomolecules. For instance:

- Metal Chelation : this compound can form chelates with metal ions such as copper(II), which may enhance its biological efficacy by stabilizing reactive species involved in oxidative stress .

- Enzyme Inhibition : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Case Studies

- Antitumor Activity : A study demonstrated that a derivative of this compound showed potent cytotoxic effects against breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy comparable to standard antibiotics .

- Anti-inflammatory Research : In a model of induced inflammation, this compound reduced edema significantly compared to control groups, suggesting its potential application in treating inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for hexanohydrazide derivatives, and how are reaction conditions optimized?

this compound derivatives, such as N′-(2,2-dicyanovinyl)this compound, are typically synthesized via nucleophilic substitution or cyclization reactions. For example, Zaki et al. demonstrated that low-temperature conditions (e.g., 0–5°C) favor nucleophilic substitution to yield enaminone derivatives, while reflux with a catalyst like DBU promotes cyclization to form seven-membered 1,2-diazepine rings . Methodological optimization involves adjusting solvent polarity, temperature gradients, and catalyst loading. Characterization relies on NMR, IR, and mass spectrometry to confirm structural integrity .

Q. What analytical techniques are critical for identifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with retention times and spectral matching against databases (e.g., NIST) enabling identification. For instance, this compound derivatives like 2-butyl-2-hydroxy-n-2,3-phenylpropenylidino this compound were detected in plant extracts via GC-MS, with retention times correlated to molecular weight and polarity . High-performance liquid chromatography (HPLC) with UV/Vis detection complements this for quantification, especially in biological matrices .

Advanced Research Questions

Q. How do reaction conditions influence the mechanistic pathways of this compound cyclization?

Kinetic vs. thermodynamic control dictates product distribution. At low temperatures, nucleophilic substitution dominates due to slower activation energy for cyclization. Under reflux, DBU catalyzes deprotonation and ring closure via a six-membered transition state, favoring 1,2-diazepine formation . Computational studies (e.g., DFT calculations) can model transition states to validate proposed mechanisms. Contradictions in product yields may arise from solvent effects or competing side reactions, necessitating in situ monitoring via techniques like FTIR .

Q. What strategies resolve discrepancies in spectral data for this compound derivatives?

Discrepancies in NMR or MS data often stem from tautomerism or impurities. For example, enaminone derivatives may exhibit keto-enol tautomerism, causing split peaks in H NMR. To address this, variable-temperature NMR or deuterium exchange experiments can stabilize tautomers . For GC-MS, high-resolution instruments (HRMS) and isotopic labeling (e.g., C) improve accuracy in fragment assignment . Reproducibility requires detailed reporting of instrument parameters (e.g., column type, ionization voltage) in supplementary materials .

Q. How can researchers design experiments to probe this compound’s reactivity in multi-component systems?

Design of Experiments (DoE) frameworks, such as factorial designs, systematically vary parameters (e.g., stoichiometry, pH) to assess interactions. For instance, a 3 factorial design could optimize this compound’s condensation with aldehydes, measuring yield and selectivity. Contradictory results in cross-coupling reactions may arise from metal catalyst poisoning; X-ray photoelectron spectroscopy (XPS) can identify surface oxidation states of catalysts .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in this compound synthesis?

- Step 1 : Standardize reagent purity (e.g., ≥99% malononitrile) and solvent drying (molecular sieves for aprotic solvents).

- Step 2 : Report exact temperature ramps (e.g., 2°C/min for cyclization) and stirring rates.

- Step 3 : Provide raw spectral data (e.g., NMR integrals, MS fragmentation patterns) in supplementary files .

- Validation : Cross-check results with independent synthetic routes, such as hydrazine coupling via Schlenk techniques .

Q. How should researchers address conflicting bioactivity data for this compound derivatives?

Contradictions in bioactivity (e.g., antimicrobial assays) may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Mitigation strategies include:

- Using standardized strains (e.g., ATCC E. coli).

- Reporting minimum inhibitory concentrations (MICs) with positive/negative controls.

- Applying statistical tools (e.g., ANOVA) to assess significance of dose-response curves .

Q. Data Presentation and Reporting

Q. What are the best practices for presenting spectral and chromatographic data in publications?

- Tables : Include retention times, values, and spectral peaks (e.g., Table 4 in ).

- Figures : Annotate key MS fragments or NMR shifts (e.g., δ 7.2 ppm for aromatic protons).

- Supplementary Materials : Provide raw chromatograms and spectral deconvolution algorithms .

Q. How can computational methods enhance the study of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends. For example, electron-withdrawing groups on this compound lower LUMO energy, favoring nucleophilic attack. Software like Gaussian or ORCA requires input files detailing basis sets (e.g., B3LYP/6-31G*) and convergence criteria .

Q. Ethical and Reproducibility Guidelines

Q. What ethical considerations apply to this compound research involving biological testing?

Adhere to institutional review boards (IRBs) for in vitro toxicity assays. For in vivo studies, follow ARRIVE guidelines for animal welfare. Disclose conflicts of interest, particularly if collaborating with industrial partners .

Properties

IUPAC Name |

hexanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-2-3-4-5-6(9)8-7/h2-5,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWRNBNHSRYCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179189 | |

| Record name | Caproylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2443-62-1 | |

| Record name | Hexanoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caproylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXANOIC HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.